molecular formula C12H13NO2S2 B6142415 2-[4-(2,5-dimethylthiophen-3-yl)-2-methyl-1,3-thiazol-5-yl]acetic acid CAS No. 929974-19-6

2-[4-(2,5-dimethylthiophen-3-yl)-2-methyl-1,3-thiazol-5-yl]acetic acid

Cat. No.: B6142415
CAS No.: 929974-19-6
M. Wt: 267.4 g/mol
InChI Key: SBLGZRMHHFBDKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2,5-dimethylthiophen-3-yl)-2-methyl-1,3-thiazol-5-yl]acetic acid is a synthetic organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a thiazole ring and a thiophene ring, making it a valuable subject for various biochemical and physiological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,5-dimethylthiophen-3-yl)-2-methyl-1,3-thiazol-5-yl]acetic acid involves a multi-step process:

    Formation of Intermediate: The initial step involves the reaction of 2-methyl-1,3-thiazol-4-carboxylic acid with 2,5-dimethylthiophene-3-carbaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid in ethanol.

    Oxidation: The intermediate is then oxidized using hydrogen peroxide in acetic acid with sodium hydroxide to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,5-dimethylthiophen-3-yl)-2-methyl-1,3-thiazol-5-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different oxidized derivatives, while substitution reactions can introduce various functional groups onto the thiazole or thiophene rings .

Scientific Research Applications

2-[4-(2,5-dimethylthiophen-3-yl)-2-methyl-1,3-thiazol-5-yl]acetic acid has been utilized in numerous scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biochemical and physiological effects.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Employed in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethylthiophene-3-ylacetic acid: Shares the thiophene ring but lacks the thiazole ring.

    2,4-dimethyl-3-aminothiophene: Contains a similar thiophene structure with an amino group.

    2,5-dimethyl-3-acetylthiophene: Another thiophene derivative with different functional groups.

Uniqueness

2-[4-(2,5-dimethylthiophen-3-yl)-2-methyl-1,3-thiazol-5-yl]acetic acid is unique due to the presence of both thiazole and thiophene rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a wide range of reactions and applications, making it a versatile compound in scientific research.

Properties

IUPAC Name

2-[4-(2,5-dimethylthiophen-3-yl)-2-methyl-1,3-thiazol-5-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S2/c1-6-4-9(7(2)16-6)12-10(5-11(14)15)17-8(3)13-12/h4H,5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLGZRMHHFBDKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)C2=C(SC(=N2)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.